2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid
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Overview
Description
2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid is a complex organic compound that features a piperidine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protected amine
Mechanism of Action
Target of Action
Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
It is known that compounds with similar structures can interact with their targets to induce protein degradation .
Biochemical Pathways
In the context of protacs, the compound could potentially be involved in the ubiquitin-proteasome pathway, leading to the degradation of target proteins .
Result of Action
If used in a protac context, the compound could potentially lead to the degradation of specific target proteins, altering cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl chloride and a suitable base.
Boc Protection: The amine group on the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the piperidine ring or the benzyl group, potentially leading to the formation of secondary amines or reduced aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde, while reduction of the piperidine ring can produce secondary amines.
Scientific Research Applications
2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzyl-4-amino)piperidine: Lacks the Boc protection and acetic acid moiety, making it more reactive but less stable.
2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)propionic acid: Similar structure but with a propionic acid group instead of acetic acid, which may alter its reactivity and biological activity.
Uniqueness
2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid is unique due to its combination of a Boc-protected amine and an acetic acid moiety, providing a balance of stability and reactivity that is valuable in various chemical and biological applications.
Properties
IUPAC Name |
2-[1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-18(2,3)25-17(24)20-19(13-16(22)23)9-11-21(12-10-19)14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,20,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNNZZKTTLASPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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